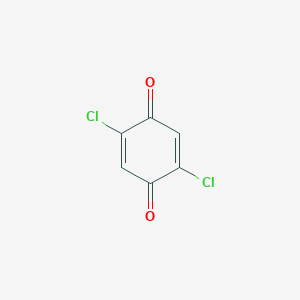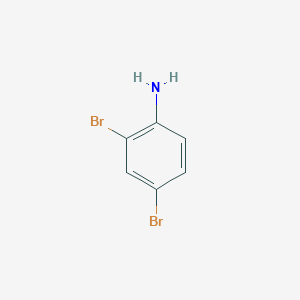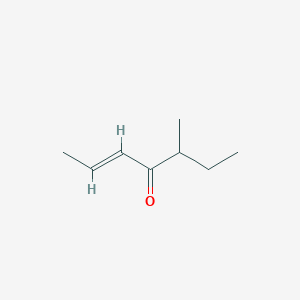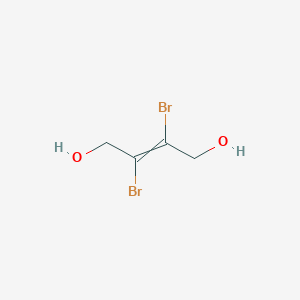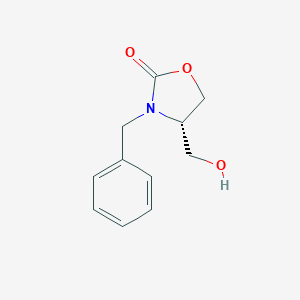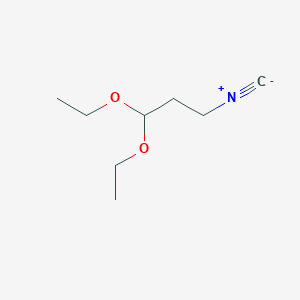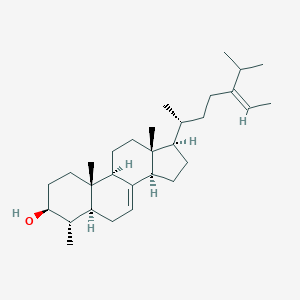
2,4-Difluoroaniline
概要
説明
2,4-Difluoroaniline: is an organic compound with the molecular formula C6H5F2N and a molecular weight of 129.1074 g/mol . It is a derivative of aniline, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 4 positions. This compound is a colorless to pale yellow liquid with a characteristic odor .
作用機序
Target of Action
2,4-Difluoroaniline primarily targets enzymes involved in the synthesis of various biochemical compounds. It is often used as an intermediate in the synthesis of pharmaceuticals and agrochemicals . The specific enzymes and receptors it interacts with can vary depending on the context of its use.
Mode of Action
This compound interacts with its targets by binding to active sites on enzymes, thereby inhibiting or modifying their activity. This interaction can lead to changes in the enzyme’s conformation and function, affecting the overall biochemical processes in which these enzymes are involved .
Biochemical Pathways
The compound affects several biochemical pathways, particularly those involved in the synthesis of aromatic compounds. By inhibiting key enzymes, this compound can disrupt the production of essential metabolites, leading to downstream effects such as altered cellular metabolism and growth .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is absorbed through various routes, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys. These properties impact its bioavailability and the duration of its action within the body .
Result of Action
At the molecular level, the action of this compound results in the inhibition of enzyme activity, leading to a decrease in the synthesis of specific biochemical compounds. At the cellular level, this can result in reduced cell proliferation and altered metabolic activity, which can be beneficial in therapeutic contexts such as cancer treatment or harmful in cases of toxicity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the efficacy and stability of this compound. For instance, higher temperatures can accelerate its degradation, while certain pH levels can affect its solubility and interaction with target enzymes . Additionally, the presence of other reactive chemicals can lead to the formation of by-products that may alter its intended action .
Would you like more detailed information on any specific aspect of this compound’s mechanism of action?
生化学分析
Biochemical Properties
It is known that fluoroaromatics, including 2,4-Difluoroaniline, are recalcitrant to chemical and biological degradation due to the strength of the carbon-fluorine bond . This makes them easily accumulate in water and soil
Cellular Effects
Studies have shown that fluoroanilines can have toxic effects on the environment
Molecular Mechanism
The molecular mechanism of action of this compound is not well known. It is known that they neutralize acids to form salts plus water . These acid-base reactions are exothermic
Temporal Effects in Laboratory Settings
It is known that the degradation efficiency of this compound can vary with the inocula in a laboratory setting
Dosage Effects in Animal Models
A study on zebrafish showed that the LC50 of this compound was 200.96 mg/L
準備方法
Synthetic Routes and Reaction Conditions:
One common method for preparing 2,4-difluoroaniline involves the reaction of 2,4,5-trichloronitrobenzene with a fluorinating agent to form 2,4-difluoro-5-chloronitrobenzene . This intermediate is then hydrogenated in the presence of a catalyst, such as palladium on carbon, to yield this compound .
Industrial Production Methods:
In industrial settings, the production of this compound often involves the use of phase transfer catalysis to enhance the efficiency of the fluorination step. This method allows for higher yields and more efficient production compared to traditional methods .
化学反応の分析
Types of Reactions:
Substitution Reactions: 2,4-Difluoroaniline can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation Reactions: This compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction Reactions: The nitro group in intermediates like 2,4-difluoro-5-chloronitrobenzene can be reduced to an amine group to form this compound.
Common Reagents and Conditions:
Fluorinating Agents: Potassium fluoride in dimethylformamide or dimethyl sulfoxide.
Catalysts: Palladium on carbon for hydrogenation reactions.
Oxidizing Agents: Various oxidizing agents can be used, depending on the desired product.
Major Products Formed:
科学的研究の応用
Chemistry:
2,4-Difluoroaniline is used as a building block in organic synthesis. It is a precursor for the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and materials science .
Biology and Medicine:
In medicinal chemistry, this compound is used in the synthesis of pharmaceuticals, including potential drugs for various diseases. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates .
Industry:
This compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its unique properties make it valuable in the development of new materials and chemical processes .
類似化合物との比較
- 2,6-Difluoroaniline
- 2,3-Difluoroaniline
- 3,4-Difluoroaniline
- 4-Fluoroaniline
Comparison:
2,4-Difluoroaniline is unique due to the specific positions of the fluorine atoms on the benzene ring. This positioning can influence its chemical reactivity and physical properties, making it distinct from other difluoroaniline isomers. For example, the 2,6-difluoroaniline isomer has fluorine atoms at the 2 and 6 positions, which can result in different steric and electronic effects compared to this compound .
特性
IUPAC Name |
2,4-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2N/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPCPXLLFXPZGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2N | |
| Record name | 2,4-DIFLUOROANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20200 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6025064 | |
| Record name | 2,4-Difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6025064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2,4-difluoroaniline is a dark reddish-purple liquid. (NTP, 1992) | |
| Record name | 2,4-DIFLUOROANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20200 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
338 °F at 753 mmHg (NTP, 1992) | |
| Record name | 2,4-DIFLUOROANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20200 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
145 °F (NTP, 1992) | |
| Record name | 2,4-DIFLUOROANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20200 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
10 to 50 mg/mL at 68.9 °F (NTP, 1992) | |
| Record name | 2,4-DIFLUOROANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20200 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.268 (NTP, 1992) - Denser than water; will sink | |
| Record name | 2,4-DIFLUOROANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20200 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
367-25-9 | |
| Record name | 2,4-DIFLUOROANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20200 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,4-Difluoroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=367-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Difluoroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-DIFLUOROANILINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10297 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 2,4-difluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6025064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-difluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.080 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIFLUOROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40P93L7KWD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
18.5 °F (NTP, 1992) | |
| Record name | 2,4-DIFLUOROANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20200 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,4-difluoroaniline?
A1: this compound has a molecular formula of C6H5F2N and a molecular weight of 129.1 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, researchers have used techniques like FT-IR, FT-Raman, UV, 1H NMR, and 13C NMR to characterize DFA. [, , ] These studies provide valuable insights into the vibrational frequencies, electronic transitions, and nuclear magnetic resonance properties of the molecule.
Q3: What are the common starting materials used to synthesize this compound?
A3: DFA can be synthesized from various starting materials, including 1,3-dichlorobenzene, 2,4-difluoronitrobenzene, and 1,2,4-trichlorobenzene. [, , , , ]
Q4: What type of catalyst is effective for the hydrogenation of 2,4-difluoronitrobenzene to DFA?
A4: Palladium-based catalysts, particularly those supported on silica (SiO2) and modified with iron (Fe), have demonstrated high efficiency in catalyzing this reaction at atmospheric pressure. [, ]
Q5: Can this compound be used as a building block in heterocyclic synthesis?
A5: Yes, DFA serves as a precursor in the synthesis of various heterocyclic compounds. For instance, it reacts with 2,6-diacetylpyridine in the presence of a silica-alumina catalyst to form halogen-substituted 2,6-bis(imino)pyridines. [, ]
Q6: What are the applications of this compound?
A6: DFA is a crucial intermediate in the synthesis of various pharmaceuticals, pesticides, and polymers. One notable application is its use in producing the insecticide teflubenzuron. [, , ] Additionally, it is employed as an additive in the production of UV-blocking ophthalmic lenses. [, ]
Q7: How does this compound contribute to the properties of ophthalmic lenses?
A7: When incorporated into the hydrogel matrix of ophthalmic lenses, DFA enhances UV-blocking capabilities. This effect is attributed to its specific absorption characteristics in the UV region of the electromagnetic spectrum. []
Q8: Can this compound be biodegraded?
A8: Yes, research indicates that DFA can be biodegraded aerobically. Acclimated activated sludge demonstrates the ability to break down DFA, albeit at a slower rate compared to its non-fluorinated counterpart, aniline. [, ]
Q9: What is the environmental impact of this compound?
A9: While biodegradation potential exists, DFA exhibits aquatic toxicity. Studies using zebrafish (Danio rerio) as a model organism have determined the lethal concentration 50 (LC50) to assess its acute toxicity in aquatic environments. [, ]
Q10: Are there strategies to mitigate the negative environmental impact of DFA?
A10: Researchers are exploring the use of techniques like adsorption onto biochar derived from orange peels to remove DFA from contaminated water, presenting a promising strategy for remediation. []
Q11: What analytical techniques are commonly employed to quantify this compound?
A11: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used to quantify DFA, especially in biological samples like hemoglobin. This technique allows for sensitive and specific detection of the compound. [, ]
Q12: How is the quality of this compound ensured during synthesis?
A12: Quality control measures involve techniques like boiling point determination, elemental analysis, and spectroscopic methods such as IR and 1H NMR to confirm the identity and purity of the synthesized DFA. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


